

Application Notes and Protocols for Preclinical Studies with DCC-3116

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical dosage and administration of **DCC-3116**, a selective inhibitor of ULK1/2 kinases. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and mechanism of action of **DCC-3116**, particularly in the context of RAS-driven cancers.

Mechanism of Action

DCC-3116 is an orally bioavailable small molecule that targets and inhibits Unc-51 like autophagy activating kinase 1 (ULK1) and 2 (ULK2).[1][2][3] These kinases are crucial for the initiation of autophagy, a cellular process that cancer cells, especially those with RAS mutations, utilize to survive under stress and resist therapy.[1][4] By inhibiting ULK1/2, **DCC-3116** blocks the formation of autophagosomes, leading to the suppression of autophagy and subsequent cancer cell death.[1][5] Preclinical studies have demonstrated that **DCC-3116** can enhance the anti-tumor activity of MAPK pathway inhibitors, such as those targeting MEK or KRAS G12C, by preventing the compensatory activation of autophagy.[4][5][6]

Data Presentation In Vitro Activity of DCC-3116



Parameter	Value	Cell Lines/System	Reference
Enzyme IC50 (ULK1)	4 nM - 4.7 nM	In vitro kinase assay (1 mM ATP)	[7][8]
Enzyme IC50 (ULK2)	30 nM - 36 nM	In vitro kinase assay (1 mM ATP)	[7][8]
Cellular IC50 (ULK1)	6 nM	NanoBRET cellular assay	[8]
Cellular IC50 (ULK2)	9 nM	NanoBRET cellular assay	[8]
pATG13 Inhibition IC50	12 - 32 nM	Mutant KIT GIST cell lines (basal and ripretinib-induced)	
Autophagic Flux Inhibition IC50	38 nM	GIST-T1 cells (ripretinib-induced)	_
Autophagic Flux Inhibition IC50	81 - 160 nM	KRAS G12C NSCLC cell lines (sotorasib- induced)	[6]
Dissociation Constant (Kd) for ULK1	0.18 nM		

In Vivo Dosage and Efficacy of DCC-3116 in Xenograft Models



Cancer Model	Combinatio n Agent(s)	DCC-3116 Dosage & Administrat ion	Combinatio n Agent Dosage & Administrat ion	Outcome	Reference
KIT exon 11- mutated GIST	Ripretinib	50 mg/kg	25 mg/kg	100% tumor regression	[9]
KRAS G12C- mutated NSCLC	Sotorasib	50 mg/kg	10 mg/kg	100% tumor growth inhibition, with deeper and longer regression compared to sotorasib alone	[9]
KRAS G12C NSCLC (Calu-1 and H358)	Sotorasib	Not specified	Not specified	Tumor regression (combination) vs. tumor growth inhibition (single agents)	[6]
BRAF V600E- mutant Colorectal Cancer (HT- 29)	Encorafenib + Cetuximab	Not specified	Not specified	Inhibition of tumor growth	
Pancreatic, Lung, and Melanoma	Trametinib	Not specified	Not specified	Inhibition of tumor growth	[7]







Pancreatic, Binimetinib or

Lung, and an ERK Not specified Not specified Inhibition of tumor growth

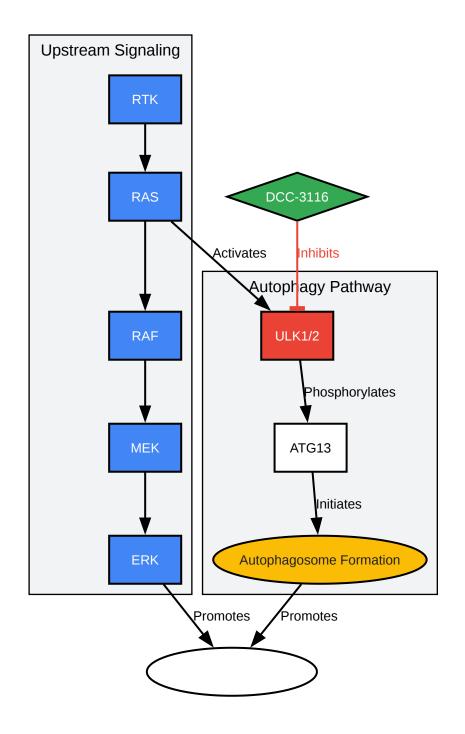
Melanoma inhibitor

Pharmacokinetic Parameters of DCC-3116

Species	Half-life (t1/2)	Oral Efficacy	Reference
Rats and Dogs	1.6 - 3.7 hours	>50%	[9]

Signaling Pathway





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DCC-3116 inhibits the ULK1/2-mediated autophagy pathway.

Experimental Protocols In Vivo Administration of DCC-3116

1. Formulation in Chow (for ad libitum feeding):



- Objective: To provide continuous oral administration of DCC-3116.
- Protocol:
 - Collaborate with a specialized diet provider (e.g., Research Diets) to formulate a custom mouse chow.
 - Specify the desired concentration of DCC-3116 in the diet. A previously used concentration is 360 mg of DCC-3116 per kg of diet.
 - The diet should be based on a standard rodent chow formulation (e.g., OpenStandard Diet with 15% Kcal% Fat).
 - Provide the formulated chow to the mice ad libitum.
 - Ensure fresh chow is provided regularly and monitor food consumption to estimate the daily dosage.

2. Oral Gavage:

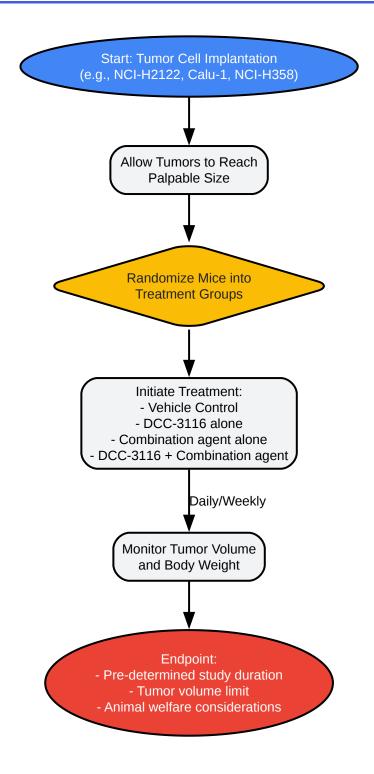
- Objective: To administer a precise dose of **DCC-3116** at specific time points.
- Vehicle Preparation:
 - Prepare a vehicle solution consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
 - Alternatively, for combination studies with agents like sotorasib, corn oil can be used as a vehicle.
- DCC-3116 Solution Preparation:
 - Dissolve DCC-3116 in the chosen vehicle to the desired final concentration.
 - Gentle heating and/or sonication may be used to aid dissolution if precipitation occurs.
- Administration:



- Administer the DCC-3116 solution to mice via oral gavage using an appropriate gauge gavage needle.
- The volume of administration should be based on the mouse's body weight.
- The frequency of administration can be once daily (QD) or twice daily (BID), depending on the experimental design.

Experimental Workflow for In Vivo Xenograft Studies





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A typical workflow for a preclinical xenograft study.

In Vitro Assays

1. Phospho-ATG13 (pATG13) ELISA:



- Objective: To quantify the inhibition of ULK1/2 kinase activity by measuring the phosphorylation of its direct substrate, ATG13.
- Principle: This is a sandwich ELISA that captures total ATG13 and detects the phosphorylated form using a specific antibody.

Protocol Outline:

- Cell Lysis: Lyse cells treated with DCC-3116 and/or other compounds to extract cellular proteins.
- ELISA Plate Preparation: Use a 96-well plate pre-coated with an antibody against total ATG13.
- Incubation: Add cell lysates to the wells and incubate to allow the capture of ATG13.
- Detection: Add a detection antibody specific for phospho-ATG13 (e.g., Ser318).
- Secondary Antibody & Substrate: Add a horseradish peroxidase (HRP)-conjugated secondary antibody, followed by a chromogenic substrate (e.g., TMB).
- Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm)
 using a microplate reader. The signal intensity is proportional to the amount of pATG13.
- 2. Autophagic Flux Assay using mCherry-GFP-LC3:
- Objective: To measure the overall activity of the autophagy pathway.
- Principle: This assay utilizes a tandem fluorescently tagged LC3 protein (mCherry-GFP-LC3). In non-acidic autophagosomes, both GFP and mCherry fluoresce, appearing as yellow puncta. Upon fusion with acidic lysosomes to form autolysosomes, the GFP signal is quenched, while the acid-stable mCherry continues to fluoresce, resulting in red puncta. An increase in red puncta relative to yellow indicates increased autophagic flux.

Protocol Outline:

 Cell Transduction: Stably transduce the cell line of interest with a lentiviral or retroviral vector expressing mCherry-GFP-LC3.



- Drug Treatment: Treat the cells with DCC-3116 and/or other compounds for the desired duration (e.g., 48 hours).
- Imaging or Flow Cytometry:
 - Fluorescence Microscopy: Capture images and quantify the number of yellow (autophagosomes) and red (autolysosomes) puncta per cell.
 - Flow Cytometry: Analyze the cells using a flow cytometer to measure the intensity of GFP and mCherry fluorescence in the cell population. A decrease in the GFP/mCherry ratio indicates an increase in autophagic flux.
- Data Analysis: Calculate the ratio of red to yellow fluorescence to determine the autophagic flux.
- 3. Cell Viability Assay:
- Objective: To assess the effect of DCC-3116, alone or in combination, on cancer cell proliferation and survival.
- Protocol Outline:
 - Cell Seeding: Seed cancer cells in 96-well plates at an appropriate density.
 - Drug Treatment: After allowing the cells to adhere overnight, treat them with a range of concentrations of **DCC-3116**, a combination agent, or both. Include a vehicle-only control. A typical treatment duration is 72 hours.
 - Viability Reagent: Add a cell viability reagent (e.g., CellTiter-Glo®, resazurin, or MTT) to each well according to the manufacturer's instructions.
 - Measurement: Measure the luminescence, fluorescence, or absorbance using a plate reader.
 - Data Analysis: Normalize the data to the vehicle-treated control to determine the percentage of cell viability. Calculate IC50 values and assess for synergy using appropriate software (e.g., using the Loewe additivity model).



Logical Relationship of Preclinical Evaluation



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The logical progression of **DCC-3116** preclinical evaluation.

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